N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Description
N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H11N7OS3 and its molecular weight is 389.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines have been found to exhibit a broad range of bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Mode of Action
The exact mode of action would depend on the specific targets of the compound. For example, if the compound acts as a CDK inhibitor, it would bind to the active site of the kinase, preventing it from phosphorylating its substrates and thus inhibiting cell cycle progression .
Biochemical Pathways
Again, the affected pathways would depend on the specific targets of the compound. If the compound acts as a CDK inhibitor, it would affect the cell cycle control pathway .
Pharmacokinetics
Imidazo[1,2-a]pyridines are generally well-absorbed and have good bioavailability .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. For example, if the compound acts as a CDK inhibitor, it could lead to cell cycle arrest and potentially induce apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridines, the core structure of this compound, have been known to interact with various enzymes, proteins, and other biomolecules . They have been functionalized through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Cellular Effects
Certain imidazo[1,2-a]pyridine derivatives have shown to suppress the viability of HeLa cells . They inhibit cell proliferation by inducing cell apoptosis and reducing the mitochondrial membrane potential of HeLa cells .
Molecular Mechanism
Imidazo[1,2-a]pyridines have been found to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Imidazo[1,2-a]pyridines have been synthesized under various conditions, including solvent-mediated reactions and microwave irradiation .
Dosage Effects in Animal Models
Certain imidazo[1,2-a]pyridine derivatives have shown significant inhibitory effects on COX-2, with IC50 values ranging from 0.13 to 0.05 μM .
Metabolic Pathways
Imidazo[1,2-a]pyridines have been functionalized through various reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis .
Transport and Distribution
Imidazo[1,2-a]pyridines have been synthesized and functionalized through various reactions, suggesting potential interactions with transporters or binding proteins .
Subcellular Localization
Imidazo[1,2-a]pyridines have been found to have strong π-accepting character, suggesting potential localization in specific compartments or organelles .
Properties
IUPAC Name |
N-[5-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N7OS3/c1-8-11(25-20-17-8)12(22)16-13-18-19-14(24-13)23-7-9-6-21-5-3-2-4-10(21)15-9/h2-6H,7H2,1H3,(H,16,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDISWZKHBXQOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC3=CN4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N7OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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